N,7-bis[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N,7-bis[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a tricyclic carboxamide derivative characterized by a complex polycyclic scaffold with two 4-fluorobenzyl substituents. Its structural complexity arises from the fused triazatricyclo[8.4.0.03,8] core, which includes imino and oxo functional groups. Crystallographic refinement tools like SHELXL and visualization software such as ORTEP-3 are critical for elucidating its three-dimensional conformation.
Properties
Molecular Formula |
C26H19F2N5O2 |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
N,7-bis[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C26H19F2N5O2/c27-18-8-4-16(5-9-18)14-30-25(34)20-13-21-24(31-22-3-1-2-12-32(22)26(21)35)33(23(20)29)15-17-6-10-19(28)11-7-17/h1-13,29H,14-15H2,(H,30,34) |
InChI Key |
YRHUNFZXWYNCFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=C(C=C(C(=N)N3CC4=CC=C(C=C4)F)C(=O)NCC5=CC=C(C=C5)F)C(=O)N2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,7-bis[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple stepsCommon reagents used in these reactions include fluorobenzyl bromide, imidazole, and various catalysts to facilitate the formation of the tricyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N,7-bis[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The fluorophenyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted fluorophenyl derivatives.
Scientific Research Applications
N,7-bis[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N,7-bis[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The primary structural analogs of this compound share the tricyclic carboxamide backbone but differ in substituents. A closely related compound, N-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (CAS 877778-47-7, Compound A), serves as a key comparator .
Structural Differences
Implications of Structural Variations
Steric Effects : The bulkier 4-fluorobenzyl groups in the target compound may restrict conformational flexibility, influencing binding interactions in biological targets.
Electron Distribution : Fluorine atoms in both compounds enhance electron-withdrawing properties, but the dual fluorination in the target compound could amplify resonance effects within the tricyclic system.
Crystallographic and Computational Analysis
- SHELX Applications : Both compounds likely rely on SHELX programs (e.g., SHELXL for refinement) for crystallographic resolution due to their complex geometries .
- WinGX Suite : Tools like WinGX may assist in small-molecule crystallography workflows, enabling comparative analysis of bond lengths and angles.
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